((Chloromethyl)dimethylsilyl)methanamine hydrochloride
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Overview
Description
((Chloromethyl)dimethylsilyl)methanamine hydrochloride is an organosilicon compound that features both silicon and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
((Chloromethyl)dimethylsilyl)methanamine hydrochloride can be synthesized through the hydrolysis of (chloromethyl)dimethylchlorosilane, N-[(chloromethyl)dimethylsilyl]amines, or N-(chloromethyl)dimethylsilyl-N-methylamide of diisopropylphosphoric acid . The reaction typically involves the slow addition of water to a solution of the precursor compound in a dry solvent, followed by condensation under vacuum .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((Chloromethyl)dimethylsilyl)methanamine hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form (chloromethyl)dimethylsilanol.
Condensation: In the presence of bases or acids, it can undergo condensation reactions to form stable siloxanes.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Condensation: Bases or acids are used to catalyze the condensation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
(Chloromethyl)dimethylsilanol: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Various derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
((Chloromethyl)dimethylsilyl)methanamine hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based polymers and materials with unique properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a bioisostere in enzyme and pheromone studies.
Catalysis: The compound can act as a nucleophilic coupling reagent in various catalytic processes.
Mechanism of Action
The mechanism of action of ((Chloromethyl)dimethylsilyl)methanamine hydrochloride involves its ability to participate in nucleophilic substitution and condensation reactions. The chloromethyl group is reactive towards nucleophiles, allowing the compound to form various derivatives. The silicon atom can form stable siloxane bonds, contributing to the compound’s versatility in materials science and catalysis .
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)dimethylsilanol: A related compound that shares the chloromethyl and dimethylsilyl groups but lacks the methanamine moiety.
N-[(Chloromethyl)dimethylsilyl]amines: Compounds that contain the chloromethyl and dimethylsilyl groups along with different amine functionalities.
Uniqueness
((Chloromethyl)dimethylsilyl)methanamine hydrochloride is unique due to the presence of both silicon and nitrogen atoms within its structure, allowing it to participate in a wide range of chemical reactions. Its ability to form stable siloxane bonds and undergo nucleophilic substitution makes it a valuable compound in various scientific and industrial applications .
Biological Activity
((Chloromethyl)dimethylsilyl)methanamine hydrochloride is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
- Chemical Formula : C₆H₁₄ClNSi
- Molecular Weight : 175.71 g/mol
The presence of chloromethyl and dimethylsilyl groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl group facilitates nucleophilic attack, allowing the compound to form covalent bonds with target biomolecules, which can modulate their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It may bind to receptors, influencing signal transduction pathways that regulate cell growth and proliferation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 30 |
Pseudomonas aeruginosa | 40 |
These results suggest that the compound exhibits promising antibacterial properties, particularly against Gram-positive bacteria.
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined as follows:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 120 |
A549 | 150 |
These findings indicate that the compound has potential as a cytotoxic agent in cancer therapy.
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound significantly reduced bacterial load in vitro and showed potential for development as a therapeutic agent against resistant strains .
Case Study 2: Anticancer Properties
In another investigation, the anticancer properties of this compound were explored in vivo using mouse models. The results demonstrated a marked reduction in tumor size when treated with the compound compared to control groups, suggesting its effectiveness in targeting cancer cells .
Properties
IUPAC Name |
[chloromethyl(dimethyl)silyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12ClNSi.ClH/c1-7(2,3-5)4-6;/h3-4,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRJDNHVDNJJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CN)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2NSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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